![molecular formula C21H25N3O3S2 B250117 N-{[(4-{[benzyl(methyl)amino]sulfonyl}phenyl)amino]carbonothioyl}cyclopentanecarboxamide](/img/structure/B250117.png)
N-{[(4-{[benzyl(methyl)amino]sulfonyl}phenyl)amino]carbonothioyl}cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[(4-{[benzyl(methyl)amino]sulfonyl}phenyl)amino]carbonothioyl}cyclopentanecarboxamide, also known as BMS-986165, is a small molecule inhibitor developed by Bristol-Myers Squibb for the treatment of autoimmune diseases such as psoriasis and psoriatic arthritis. The compound has shown promising results in preclinical studies and is currently undergoing clinical trials.
Mechanism of Action
N-{[(4-{[benzyl(methyl)amino]sulfonyl}phenyl)amino]carbonothioyl}cyclopentanecarboxamide is a selective inhibitor of TYK2, a member of the Janus kinase (JAK) family of proteins. TYK2 is involved in the signaling pathways of several cytokines, including interleukin-12 (IL-12), interleukin-23 (IL-23), and type I interferons. By inhibiting TYK2, N-{[(4-{[benzyl(methyl)amino]sulfonyl}phenyl)amino]carbonothioyl}cyclopentanecarboxamide can block the downstream effects of these cytokines, reducing inflammation and preventing tissue damage.
Biochemical and Physiological Effects
N-{[(4-{[benzyl(methyl)amino]sulfonyl}phenyl)amino]carbonothioyl}cyclopentanecarboxamide has been shown to reduce inflammation and prevent tissue damage in preclinical studies of autoimmune diseases such as psoriasis and psoriatic arthritis. The compound has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which play a key role in the immune response.
Advantages and Limitations for Lab Experiments
The advantages of using N-{[(4-{[benzyl(methyl)amino]sulfonyl}phenyl)amino]carbonothioyl}cyclopentanecarboxamide in lab experiments include its selectivity for TYK2, its ability to reduce inflammation and prevent tissue damage, and its potential for treating autoimmune diseases. However, the limitations of using N-{[(4-{[benzyl(methyl)amino]sulfonyl}phenyl)amino]carbonothioyl}cyclopentanecarboxamide include its relatively short half-life and the potential for off-target effects.
Future Directions
There are several potential future directions for research on N-{[(4-{[benzyl(methyl)amino]sulfonyl}phenyl)amino]carbonothioyl}cyclopentanecarboxamide. One direction is to further investigate the compound's mechanism of action and its effects on the immune system. Another direction is to study the compound's potential for treating other autoimmune diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, researchers could explore the use of N-{[(4-{[benzyl(methyl)amino]sulfonyl}phenyl)amino]carbonothioyl}cyclopentanecarboxamide in combination with other drugs to enhance its therapeutic effects.
Synthesis Methods
The synthesis of N-{[(4-{[benzyl(methyl)amino]sulfonyl}phenyl)amino]carbonothioyl}cyclopentanecarboxamide involves a multi-step process that starts with the reaction of 4-aminobenzenesulfonamide with benzyl methyl sulfide to form an intermediate compound. The intermediate is then reacted with cyclopentanecarboxylic acid chloride to form the final product.
Scientific Research Applications
N-{[(4-{[benzyl(methyl)amino]sulfonyl}phenyl)amino]carbonothioyl}cyclopentanecarboxamide has been extensively studied for its potential in treating autoimmune diseases. In preclinical studies, the compound has been shown to inhibit the activity of a protein called TYK2, which plays a key role in the immune response. By inhibiting TYK2, N-{[(4-{[benzyl(methyl)amino]sulfonyl}phenyl)amino]carbonothioyl}cyclopentanecarboxamide can reduce inflammation and prevent tissue damage in autoimmune diseases.
properties
Molecular Formula |
C21H25N3O3S2 |
|---|---|
Molecular Weight |
431.6 g/mol |
IUPAC Name |
N-[[4-[benzyl(methyl)sulfamoyl]phenyl]carbamothioyl]cyclopentanecarboxamide |
InChI |
InChI=1S/C21H25N3O3S2/c1-24(15-16-7-3-2-4-8-16)29(26,27)19-13-11-18(12-14-19)22-21(28)23-20(25)17-9-5-6-10-17/h2-4,7-8,11-14,17H,5-6,9-10,15H2,1H3,(H2,22,23,25,28) |
InChI Key |
IXUXIQLFNWZONW-UHFFFAOYSA-N |
SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3CCCC3 |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



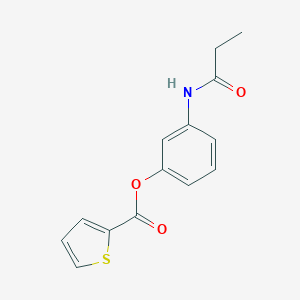
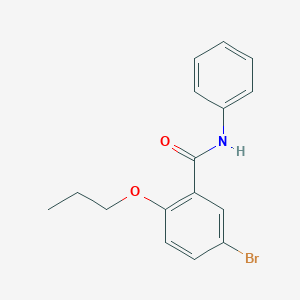
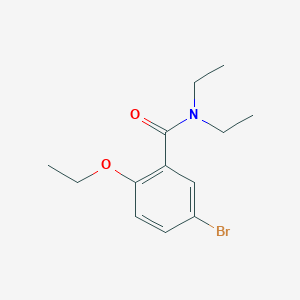
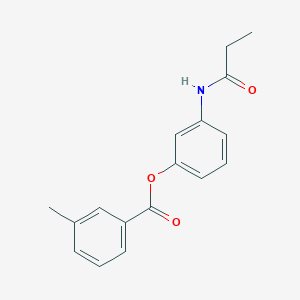
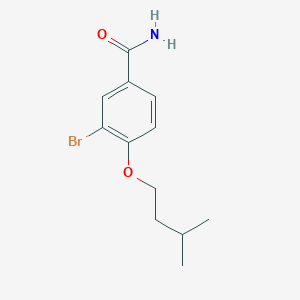
![N-{4-[acetyl(methyl)amino]phenyl}-4-(2-methoxyethoxy)benzamide](/img/structure/B250040.png)
![methyl 2-{[4-(2-methoxyethoxy)benzoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B250041.png)
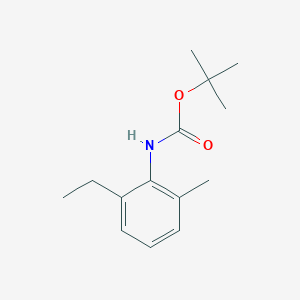
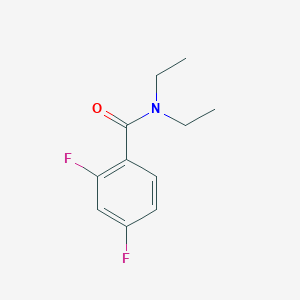
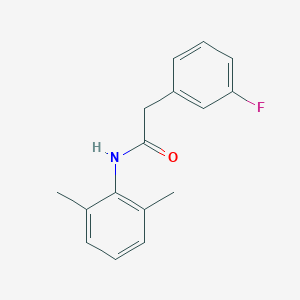
![N-[2-fluoro-5-(trifluoromethyl)phenyl]-3,3-dimethylbutanamide](/img/structure/B250050.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-3,3-dimethylbutanamide](/img/structure/B250051.png)
![4-{[2-(2,5-Dimethylphenoxy)propanoyl]amino}benzamide](/img/structure/B250052.png)
![2-[(cyclopropylcarbonyl)amino]-N-(3,4-dimethylphenyl)benzamide](/img/structure/B250056.png)